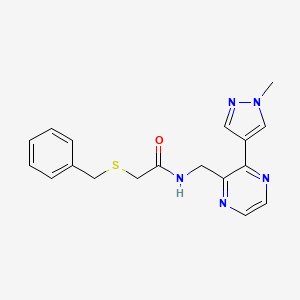

2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazine-containing molecules and has been shown to exhibit promising biological activities.

Scientific Research Applications

Synthesis and Characterization

- Novel Compound Synthesis : Research has led to the synthesis of new compounds with diverse structures, such as pyrazole-acetamide derivatives, and their coordination complexes. These compounds have been characterized using various techniques including X-ray crystallography, demonstrating unique crystal structures and providing insights into their molecular configurations (Chkirate et al., 2019).

Antimicrobial and Antioxidant Activities

- Antimicrobial Properties : Some studies focused on the antimicrobial activities of synthesized compounds. For example, novel thiazole and pyrazole derivatives based on specific moieties have been evaluated for their antimicrobial effects, showing promising results against various bacterial and fungal strains (Gouda et al., 2010).

- Antioxidant Activities : Other research has explored the antioxidant properties of newly synthesized compounds, indicating their potential in combating oxidative stress and related diseases (Ahmad et al., 2012).

Antitumor and Antihyperglycemic Potential

- Antitumor Activity : Certain compounds derived from the synthesis process have exhibited notable antitumor activities, suggesting their potential application in cancer research and therapy (Albratty et al., 2017).

- Antihyperglycemic Agents : The exploration of antihyperglycemic agents has also been a focus, with some compounds showing significant effects in diabetic models. This highlights the potential of these compounds in the development of new treatments for diabetes (Kees et al., 1996).

Mechanism of Action

Target of Action

The primary target of this compound is HPK1 (Hematopoietic Progenitor Kinase 1) . HPK1 is a protein kinase that plays a crucial role in the immune response and has been linked to various disorders, including cancer .

Mode of Action

The compound acts as an inhibitor of HPK1 . By binding to the active site of the kinase, it prevents the phosphorylation of downstream targets, thereby modulating the signaling pathways controlled by HPK1 .

Biochemical Pathways

The inhibition of HPK1 affects several biochemical pathways, particularly those involved in immune response and cell proliferation . The exact downstream effects can vary depending on the cellular context, but they generally involve a reduction in inflammatory responses and a potential slowdown in the growth of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of immune response and cell proliferation . By inhibiting HPK1, the compound can potentially reduce inflammation and slow down the growth of cancer cells .

properties

IUPAC Name |

2-benzylsulfanyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-23-11-15(9-22-23)18-16(19-7-8-20-18)10-21-17(24)13-25-12-14-5-3-2-4-6-14/h2-9,11H,10,12-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMXREVYLKLQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)

amine](/img/structure/B2449431.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)

![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)